![molecular formula C11H10ClN3O B1416497 N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide CAS No. 149047-31-4](/img/structure/B1416497.png)
N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide
Overview
Description
“N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could potentially be used as a bactericidal or antifungal agent due to its structural similarity to other imidazole compounds that exhibit these activities .
Cancer Research
The structural motif of imidazole is present in compounds that have shown antiproliferative effects against various human cell lines. This suggests that our compound of interest may have applications in cancer research, particularly in the development of new chemotherapeutic agents.
Anti-inflammatory and Analgesic Applications
Imidazole derivatives have been reported to possess anti-inflammatory and analgesic properties. This compound could be explored for its potential use in treating inflammatory conditions and as a pain reliever .
Antiviral Research
Some imidazole compounds have demonstrated antiviral activity. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could be a candidate for the development of novel antiviral therapies .
Gastrointestinal Therapeutics
Imidazole rings are found in several antiulcer medications like omeprazole and pantoprazole. Research into the gastrointestinal applications of “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could lead to the development of new treatments for ulcers and other GI tract disorders .
Neurological Disorders
The imidazole core is present in various compounds that affect the central nervous system. This compound could be investigated for its potential therapeutic effects on neurological disorders, including neurodegenerative diseases and cognitive impairments .
Cardiovascular Applications
Imidazole derivatives can have cardioprotective effects. The research into “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” could extend to its use in protecting heart tissue during ischemic events or in the treatment of other cardiovascular conditions .
Agricultural Chemistry
Imidazole compounds have been used as antihelmintic agents in veterinary medicine. There’s potential for “N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide” to serve in agricultural chemistry, possibly as a pesticide or in animal health .
Mechanism of Action
- The primary target of N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide is tyrosine-protein kinase . This kinase acts as a cell-surface receptor for vascular endothelial growth factors (VEGFA, VEGFB, and PGF). It plays a crucial role in embryonic vasculature development and angiogenesis .
- N-[(4-chlorophenyl)methyl]-1H-imidazole-1-carboxamide interacts with the tyrosine-protein kinase, modulating downstream signaling pathways. This interaction leads to changes in gene expression, cell proliferation, and angiogenesis .
- The affected pathways include those related to vascular endothelial growth factors (VEGFs) and angiogenesis. Activation of these pathways promotes blood vessel formation and tissue growth .
- These properties impact its bioavailability , affecting its therapeutic efficacy .
- Environmental factors, such as oxygen levels, pH, and nutrient availability, influence the compound’s efficacy and stability. Hypoxic conditions, for instance, may enhance its effects on angiogenesis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is absorbed after administration. It distributes to tissues, including those involved in angiogenesis. Metabolism occurs, likely involving liver enzymes. The compound is eliminated, primarily through urine or feces.
Result of Action
Action Environment
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]imidazole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-10-3-1-9(2-4-10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNJCWHBPDNXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N2C=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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